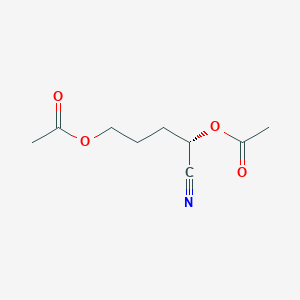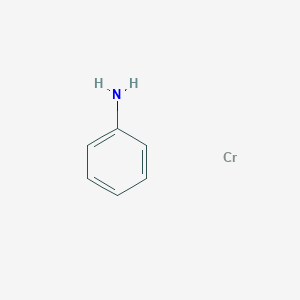![molecular formula C22H30N2 B12535198 (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine CAS No. 678991-71-4](/img/structure/B12535198.png)
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring two phenylethyl groups attached to a cyclohexane ring, imparts distinct stereochemical properties that make it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and (1S)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran or dichloromethane.
Catalysts and Reagents: Common catalysts include palladium or platinum complexes, and reagents such as triethylamine or sodium hydride are used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired chiral diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the diamine into secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides result in the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base such as triethylamine, room temperature.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound acts as a chiral ligand, binding to metal centers in catalytic complexes.
Pathways Involved: It facilitates enantioselective transformations by stabilizing transition states and intermediates, leading to high enantiomeric excess in the products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A simpler diamine with similar chiral properties but lacking the phenylethyl groups.
(1S,2S)-N~1~,N~2~-Bis[(1R)-1-phenylethyl]cyclohexane-1,2-diamine: The enantiomer of the compound , with opposite stereochemistry.
(1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine: A related diamine with methyl groups instead of phenylethyl groups.
Uniqueness
The presence of phenylethyl groups in (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine imparts unique steric and electronic properties, enhancing its effectiveness as a chiral ligand in asymmetric catalysis. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.
Eigenschaften
CAS-Nummer |
678991-71-4 |
|---|---|
Molekularformel |
C22H30N2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C22H30N2/c1-17(19-11-5-3-6-12-19)23-21-15-9-10-16-22(21)24-18(2)20-13-7-4-8-14-20/h3-8,11-14,17-18,21-24H,9-10,15-16H2,1-2H3/t17-,18-,21+,22+/m0/s1 |
InChI-Schlüssel |
YGQFACJYCCTYDS-MOXQZVSFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2N[C@@H](C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CCCCC2NC(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


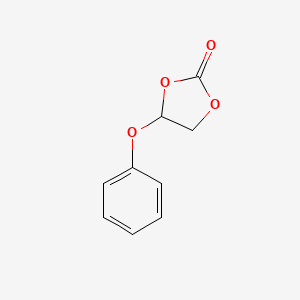
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
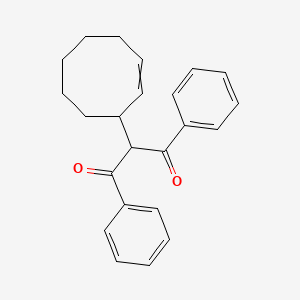
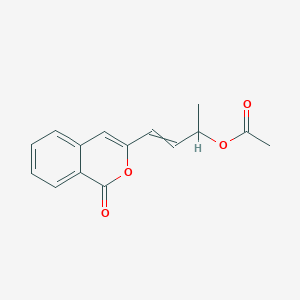
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
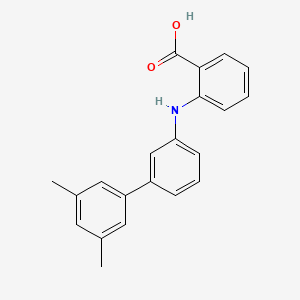
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)

![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)

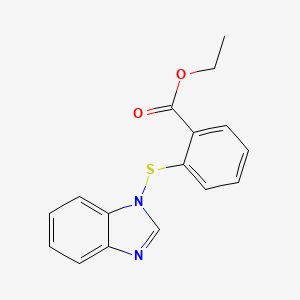
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
